![molecular formula C20H22N2O6 B4299174 3-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299174.png)
3-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Overview
Description
3-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as nabumetone and is used to treat pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and gout.
Mechanism of Action
Nabumetone acts by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By blocking the production of these mediators, nabumetone reduces inflammation and pain.
Biochemical and Physiological Effects:
Nabumetone has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat various conditions such as osteoarthritis, rheumatoid arthritis, and gout. Nabumetone is well-absorbed orally and has a longer half-life than other 3-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, which allows for less frequent dosing.
Advantages and Limitations for Lab Experiments
Nabumetone has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a useful tool for studying these processes. However, nabumetone also has some limitations for lab experiments. It is a prodrug and requires metabolism to its active form, which can complicate the interpretation of results. Additionally, nabumetone has been shown to have some off-target effects, which can also complicate the interpretation of results.
Future Directions
There are several future directions for research on nabumetone. One area of interest is the development of new formulations of nabumetone that could improve its bioavailability and reduce its side effects. Another area of interest is the identification of new targets for nabumetone, which could expand its therapeutic potential. Finally, there is a need for more research on the long-term safety and efficacy of nabumetone, especially in comparison to other 3-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid.
Scientific Research Applications
Nabumetone has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the production of prostaglandins by blocking the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of these inflammatory mediators. Nabumetone is a prodrug and is metabolized in the liver to its active form, which has a longer half-life than other 3-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid.
properties
IUPAC Name |
3-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-3-11-28-15-9-7-14(8-10-15)17(12-19(23)24)21-20(25)16-5-4-6-18(13(16)2)22(26)27/h4-10,17H,3,11-12H2,1-2H3,(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORPXRIFSFDLCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Methyl-3-nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.